8-Fluoro-8-demethylriboflavin 8-Fluoro-8-demethylriboflavin
Brand Name: Vulcanchem
CAS No.: 1691-79-8
VCID: VC21205149
InChI: InChI=1S/C16H17FN4O6/c1-6-2-8-9(3-7(6)17)21(4-10(23)13(25)11(24)5-22)14-12(18-8)15(26)20-16(27)19-14/h2-3,10-11,13,22-25H,4-5H2,1H3,(H,20,26,27)/t10-,11+,13-/m0/s1
SMILES: CC1=CC2=C(C=C1F)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
Molecular Formula: C16H17FN4O6
Molecular Weight: 380.33 g/mol

8-Fluoro-8-demethylriboflavin

CAS No.: 1691-79-8

Cat. No.: VC21205149

Molecular Formula: C16H17FN4O6

Molecular Weight: 380.33 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-8-demethylriboflavin - 1691-79-8

Specification

CAS No. 1691-79-8
Molecular Formula C16H17FN4O6
Molecular Weight 380.33 g/mol
IUPAC Name 8-fluoro-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
Standard InChI InChI=1S/C16H17FN4O6/c1-6-2-8-9(3-7(6)17)21(4-10(23)13(25)11(24)5-22)14-12(18-8)15(26)20-16(27)19-14/h2-3,10-11,13,22-25H,4-5H2,1H3,(H,20,26,27)/t10-,11+,13-/m0/s1
Standard InChI Key MTTAVTXUUOPWJL-LOWVWBTDSA-N
Isomeric SMILES CC1=CC2=C(C=C1F)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O
SMILES CC1=CC2=C(C=C1F)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
Canonical SMILES CC1=CC2=C(C=C1F)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator